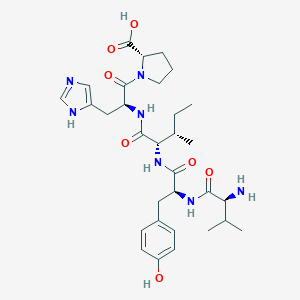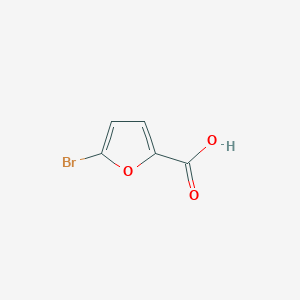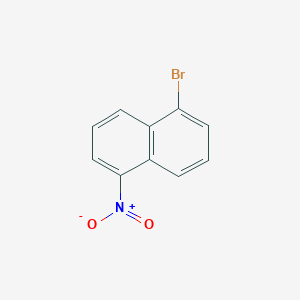
Tris((2-pyridinium)methyl)amine
描述
Tris(2-pyridylmethyl)amine triperchlorate is a coordination compound that features a tripodal ligand, tris(2-pyridylmethyl)amine, complexed with perchlorate ions. This compound is known for its ability to form stable complexes with various metals, making it a valuable ligand in coordination chemistry and catalysis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tris(2-pyridylmethyl)amine typically involves the alkylation of 2-picolylamine with picolyl chloride. The reaction proceeds as follows:
2C5H4NCH2Cl+C5H4NCH2NH2→(C5H4NCH2)3N+2HCl
This reaction is carried out in an aqueous sodium hydroxide solution to facilitate the formation of the tris(2-pyridylmethyl)amine ligand .
Industrial Production Methods: Industrial production of tris(2-pyridylmethyl)amine triperchlorate involves similar synthetic routes but on a larger scale. The process includes the careful control of reaction conditions to ensure high yields and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: Tris(2-pyridylmethyl)amine triperchlorate undergoes various types of chemical reactions, including:
Oxidation: The ligand can participate in oxidation reactions, often facilitated by metal complexes.
Reduction: Reduction reactions involving the ligand are less common but can occur under specific conditions.
Substitution: The ligand can undergo substitution reactions, where one or more of its pyridyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the exchange of functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the ligand, while substitution reactions can produce a variety of functionalized tris(2-pyridylmethyl)amine derivatives .
科学研究应用
作用机制
The mechanism by which tris(2-pyridylmethyl)amine triperchlorate exerts its effects involves its ability to form stable complexes with metal ions. The ligand’s tripodal structure allows it to coordinate with metal centers in a precise geometry, facilitating various catalytic and coordination processes. The molecular targets and pathways involved depend on the specific metal ion and the context of the reaction or application .
相似化合物的比较
Tris(2-picolyl)amine: Similar to tris(2-pyridylmethyl)amine, this ligand also forms stable complexes with metals but may exhibit different coordination properties due to slight structural differences.
Tris(2-quinolylmethyl)amine: This ligand has a similar tripodal structure but with quinoline groups instead of pyridine, leading to different electronic and steric effects.
Uniqueness: Tris(2-pyridylmethyl)amine triperchlorate is unique due to its ability to form highly stable and versatile metal complexes. Its tripodal structure provides a robust framework for coordination, making it a valuable ligand in various fields of research and industry .
属性
IUPAC Name |
perchloric acid;1-pyridin-2-yl-N,N-bis(pyridin-2-ylmethyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4.3ClHO4/c1-4-10-19-16(7-1)13-22(14-17-8-2-5-11-20-17)15-18-9-3-6-12-21-18;3*2-1(3,4)5/h1-12H,13-15H2;3*(H,2,3,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDOWDOZOOGZKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(CC2=CC=CC=N2)CC3=CC=CC=N3.OCl(=O)(=O)=O.OCl(=O)(=O)=O.OCl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl3N4O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70151871 | |
| Record name | Tris((2-pyridinium)methyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70151871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
591.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117689-07-3 | |
| Record name | Tris((2-pyridinium)methyl)amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117689073 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tris((2-pyridinium)methyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70151871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


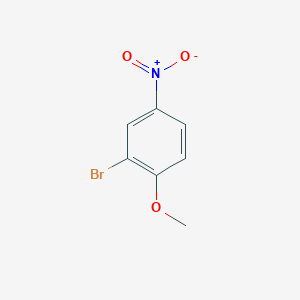
![2-(5-Bromo-1H-benzo[D]imidazol-1-YL)ethanol](/img/structure/B40244.png)
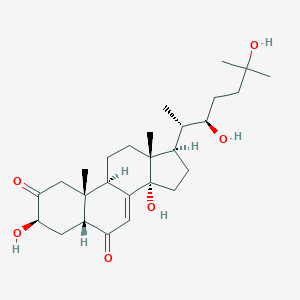

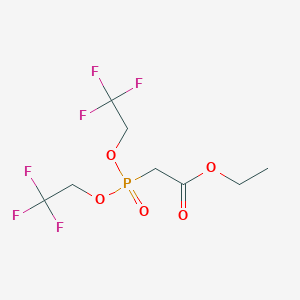
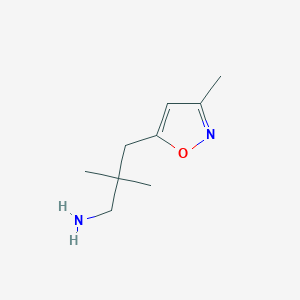
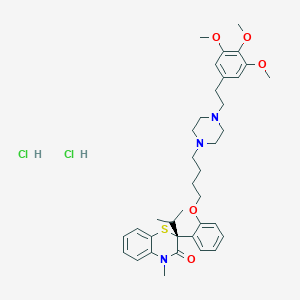

![2-Methylimidazo[1,2-a]pyridin-8-amine](/img/structure/B40267.png)
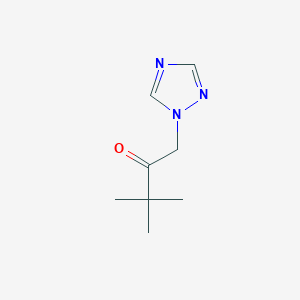
![2-Propenoic acid, 2-[1-[3,5-bis(1,1-dimethylpropyl)-2-hydroxyphenyl]ethyl]-4,6-bis(1,1-dimethylpropyl)phenyl ester](/img/structure/B40270.png)
